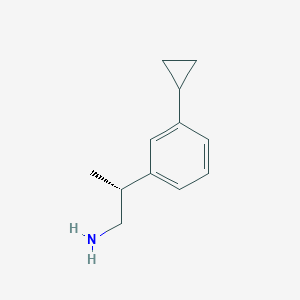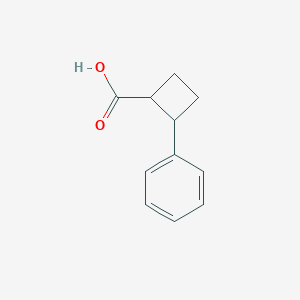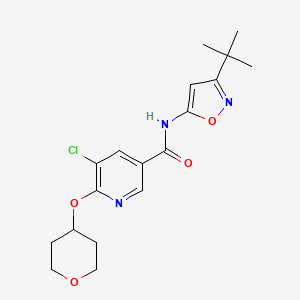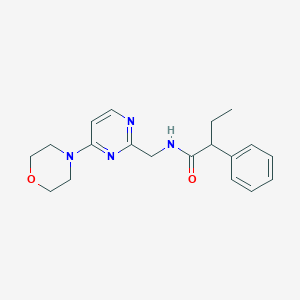
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine, also known as CX-516, is a selective AMPA receptor positive allosteric modulator. It is a synthetic compound that has been studied for its potential use in treating various neurological disorders.
Wirkmechanismus
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine works by binding to the AMPA receptor and increasing the activity of glutamate, which is a neurotransmitter that is involved in memory and learning. This results in the enhancement of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
Biochemical and Physiological Effects:
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been shown to improve cognitive function, enhance memory, and increase attention span. It has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. Additionally, (2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments is that it is a selective AMPA receptor positive allosteric modulator, which means that it has a specific target in the brain. This makes it easier to study the effects of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine on cognitive function and memory. However, one limitation of using (2R)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments is that it has a short half-life, which means that it is rapidly metabolized and eliminated from the body.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine. One direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the long-term effects of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine on cognitive function and memory. Additionally, future research could focus on developing more potent and selective AMPA receptor positive allosteric modulators.
Synthesemethoden
The synthesis of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine involves the reaction of 3-cyclopropylphenylacetonitrile with methylamine followed by reduction with sodium borohydride. The resulting product is (2R)-2-(3-Cyclopropylphenyl)propan-1-amine, which is purified using chromatography. The yield of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine is approximately 60%.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to enhance cognitive function, improve memory, and increase attention span. (2R)-2-(3-Cyclopropylphenyl)propan-1-amine has also been studied for its potential use in treating depression and anxiety.
Eigenschaften
IUPAC Name |
(2R)-2-(3-cyclopropylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)




![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)


